3-Pentyn-1-amine

Description

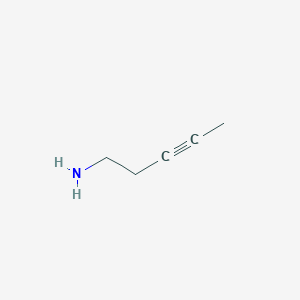

3-Pentyn-1-amine is a primary amine characterized by a five-carbon chain with a terminal alkyne group (C≡C) at the third carbon and an amine (-NH₂) group at the first carbon. Its molecular formula is C₅H₉N, with a molecular weight of 83.13 g/mol. The compound’s structure (NH₂-CH₂-CH₂-C≡C-CH₃) confers unique reactivity due to the electron-rich alkyne moiety and the nucleophilic amine group. Derivatives of this compound, such as N-(1,1,3,3-tetramethylbutyl)-3-pentyn-1-amine (CAS 111462-94-3, C₁₃H₂₅N, 195.34 g/mol), feature bulky substituents that enhance lipophilicity and stability .

Properties

IUPAC Name |

pent-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-3-4-5-6/h4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGQNSAUMOFJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548502 | |

| Record name | Pent-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91640-80-1 | |

| Record name | Pent-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Pentyn-1-amine, a terminal alkyne with the chemical formula , has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This compound is characterized by a unique structure that allows it to participate in a variety of chemical reactions, including those relevant to biological systems.

This compound is classified as an alkyne due to the presence of a triple bond between two carbon atoms. Its structure can be represented as follows:

This structure contributes to its reactivity, particularly in reactions involving nucleophilic substitutions and coupling reactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research has indicated that this compound may exhibit significant antibacterial and anticancer properties, although comprehensive studies are still ongoing.

Antibacterial Activity

A notable area of research involves the antibacterial effects of this compound. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, derivatives of alkynes have been evaluated for their efficacy against antibiotic-resistant bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antibacterial Efficacy of Alkyne Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Pentyn-1-amine | S. aureus | 16 µg/mL |

| This compound Derivative | P. aeruginosa | 64 µg/mL |

Anticancer Potential

Research has also explored the anticancer properties of this compound and its derivatives. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Case Study: In Vitro Analysis

In a study examining the cytotoxic effects of this compound on human cancer cell lines, results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

These findings highlight the potential for further development of this compound as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with 3-Pentyn-1-amine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.